molecular formula C44H60N4O13 B1249913 Jaspisamide B

Jaspisamide B

Cat. No. B1249913
M. Wt: 853 g/mol
InChI Key: RFDARNYKMNISNP-ODRKIEQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspisamide B is a natural product found in Jaspis with data available.

Scientific Research Applications

Apoptosis Induction and Cell Cycle Arrest Jaspisamide B, identified as Jaspolide B, has been studied for its potential anticancer properties. It was found to induce apoptosis in human hepatoma cells by increasing mitochondrial mass, cell membrane permeability, and nuclear condensation. Furthermore, it arrested the cell cycle in the G(1) phase and disassembled the microtubule cytoskeleton in a dose- and time-dependent manner, indicating its potential as a cancer therapeutic agent (Wei et al., 2008).

Ceramide Metabolism and Melanoma Another aspect of Jaspisamide B's activity involves interfering with ceramide metabolism, particularly in melanoma cells. It was shown to increase intracellular ceramide levels by inhibiting sphingomyelin synthase (SMS), which converts ceramide into sphingomyelin. This mechanism of action triggers apoptosis in melanoma cells and suggests that Jaspisamide B may be a new class of cytotoxic compounds for anticancer melanoma therapy (Salma et al., 2009).

Actin Cytoskeleton Dynamics The effects of Jaspisamide B on the actin cytoskeleton were explored, revealing its potential as a pharmacological tool for studying actin organization and dynamics in living cells. It was found to disrupt actin filaments in a concentration and time-dependent manner, with the ability to preferentially disrupt cortical actin filaments and induce actin aggregation at the perinuclear region. The impact of Jaspisamide B on the actin cytoskeleton was also noted to be reversible (Ou et al., 2002).

Polyploidization Induction In the study of polyploidy, Jaspamide (a form of Jaspisamide B) was used and found to induce polyploidization in the HL-60 cell line. It showed antiproliferative activity, increased CD4 and CD14 surface expression, and caused a significant percentage of cells to become multinuclear. This indicates its role in altering the nuclear and chromosomal structure of cells (Nakazawa et al., 2001).

Sphingolipid Metabolism in HeLa Cells Jaspine B hydrochloride (JBH), a derivative of Jaspisamide B, was investigated for its anticancer properties in HeLa cells. The study found that JBH induced apoptosis associated with disrupted sphingolipid homeostasis, increased ceramide levels, and externalization of phosphatidylserine. These effects suggest a strong impact on cellular metabolism and apoptosis regulation (Bogdanova et al., 2021).

properties

Product Name

Jaspisamide B

Molecular Formula

C44H60N4O13

Molecular Weight

853 g/mol

IUPAC Name

N-[(E)-11-[(13E,24E)-16,22-dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H60N4O13/c1-26(17-18-36(53)27(2)37(55-6)15-11-19-48(5)25-49)38(56-7)21-39-28(3)34(51)14-10-16-40-45-32(23-58-40)43-47-33(24-60-43)44-46-31(22-59-44)42(57-8)29(4)35(52)13-9-12-30(50)20-41(54)61-39/h9-11,13,16,19,22-30,34,37-39,42,50-51H,12,14-15,17-18,20-21H2,1-8H3/b13-9+,16-10+,19-11+

InChI Key

RFDARNYKMNISNP-ODRKIEQXSA-N

Isomeric SMILES

CC1C(C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC)O

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC)O

synonyms

jaspisamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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